molecular formula C21H22O6 B12066931 Decitabine Impurity 3

Decitabine Impurity 3

Cat. No.: B12066931
M. Wt: 370.4 g/mol
InChI Key: PPWOTEOMTUCSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of Decitabine formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decitabine Impurity 3 involves the hydrolysis and subsequent esterification of Decitabine under specific conditions. The process typically includes:

Industrial Production Methods

Industrial production of this compound is generally carried out during the large-scale synthesis of Decitabine. The process involves:

Chemical Reactions Analysis

Types of Reactions

Decitabine Impurity 3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound itself, along with other minor impurities depending on the reaction conditions .

Mechanism of Action

Decitabine Impurity 3 does not have a direct therapeutic effect but is crucial in understanding the degradation and stability of Decitabine. The impurity formation involves hydrolytic and esterification pathways, which are essential for developing stable pharmaceutical formulations .

Properties

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

2-[3,5-dihydroxy-3-(2-methylbenzoyl)oxolan-2-yl]-2-hydroxy-1-(2-methylphenyl)ethanone

InChI

InChI=1S/C21H22O6/c1-12-7-3-5-9-14(12)17(23)18(24)20-21(26,11-16(22)27-20)19(25)15-10-6-4-8-13(15)2/h3-10,16,18,20,22,24,26H,11H2,1-2H3

InChI Key

PPWOTEOMTUCSEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C2C(CC(O2)O)(C(=O)C3=CC=CC=C3C)O)O

Origin of Product

United States

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